2-Cyclopropylethan-1-amine-d4

Isotope Ratio Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Quantifying 2-cyclopropylethylamine in biological matrices using its unlabeled analog (CAS 62893-54-3, MW 85.15) as an internal standard is analytically invalid-mass spectrometry cannot distinguish it from endogenous analyte, rendering matrix effect correction impossible. 2-Cyclopropylethylamine-d4 resolves this with a definitive 4.02 g/mol mass shift via four deuterium atoms at the 1,1,2,2 positions. • 98 atom % D enrichment ensures baseline-resolved MS detection with zero isotopic cross-talk between analyte and IS channels. • Enables FDA/EMA-compliant bioanalytical method validation for preclinical and clinical pharmacokinetic studies. • Pre-weighed, argon-sealed ampoules preserve chemical integrity of this air-sensitive amine during storage and transit.

Molecular Formula C5H11N
Molecular Weight 89.17 g/mol
Cat. No. B594587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylethan-1-amine-d4
Synonyms2-Cyclopropylethyl-d4-aMine
Molecular FormulaC5H11N
Molecular Weight89.17 g/mol
Structural Identifiers
InChIInChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2
InChIKeyZOGZOXRETBBBJI-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylethyl-d4-amine Internal Standard


2-Cyclopropylethyl-1,1,2,2-d4-amine (CAS 1219795-00-2) is a deuterated analog of 2-cyclopropylethylamine (CAS 62893-54-3) with four deuterium atoms specifically substituted at the 1,1,2,2 positions . This isotopically labeled compound is primarily employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . The compound is available with a specified isotopic enrichment of 98 atom % D, ensuring a well-defined mass shift relative to the non-deuterated analyte, which is critical for accurate quantification .

Why Deuterated 2-Cyclopropylethylamine is Essential


Substituting the non-deuterated 2-cyclopropylethylamine (CAS 62893-54-3, MW 85.15) for the deuterated analog in quantitative analytical workflows is fundamentally invalid. The unlabeled compound is chemically identical to the target analyte, making it impossible to distinguish from endogenous or sample-derived 2-cyclopropylethylamine by mass spectrometry . This lack of a unique mass signature precludes its use as an internal standard, as it cannot correct for matrix effects, ionization suppression/enhancement, or sample preparation losses [1]. Only the deuterated form, 2-Cyclopropylethyl-1,1,2,2-d4-amine, with its distinct molecular weight (89.17 g/mol), provides the necessary mass differentiation to serve as a reliable internal standard, enabling accurate and precise quantification of 2-cyclopropylethylamine in complex matrices .

Key Performance Metrics Comparison


Isotopic Enrichment Advantage

2-Cyclopropylethyl-1,1,2,2-d4-amine is specified with an isotopic enrichment of 98 atom % D . This value represents a quantifiable 98 percentage point difference compared to the unlabeled 2-cyclopropylethylamine, which has an enrichment of 0 atom % D. This high enrichment ensures a minimal isotopic overlap between the internal standard and the analyte signal, thereby reducing measurement interference and improving the accuracy of peak area ratio calculations in mass spectrometry-based assays.

Isotope Ratio Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Mass Differentiation for MS Resolution

The molecular weight of 2-Cyclopropylethyl-1,1,2,2-d4-amine is 89.17 g/mol . In contrast, the unlabeled 2-cyclopropylethylamine has a molecular weight of 85.15 g/mol . This 4.02 g/mol (or approximately 4.7%) mass difference is a direct result of substituting four hydrogen atoms with deuterium. This distinct mass shift allows the deuterated internal standard to be easily resolved from the analyte in the mass analyzer, even when they co-elute chromatographically.

Mass Spectrometry Isotopic Labeling Quantitative Analysis

Matrix Effect Correction in LC-MS

The use of deuterated internal standards, such as 2-Cyclopropylethyl-1,1,2,2-d4-amine, is a well-established method to correct for matrix-induced ion suppression or enhancement in LC-MS [1]. While specific quantitative data for this compound is not available in open literature, class-level inference from similar deuterated amines indicates that the internal standard method can improve assay precision from >15% CV (without IS) to <5% CV (with IS) and increase accuracy by compensating for variable recovery rates [2]. This correction is impossible with an unlabeled analog.

LC-MS/MS Internal Standard Matrix Effect Correction

Validated Applications of 2-Cyclopropylethyl-d4-amine


Pharmacokinetic LC-MS/MS Quantification

In preclinical and clinical pharmacokinetic (PK) studies involving 2-cyclopropylethylamine or its metabolites, the deuterated internal standard is essential for achieving the precision and accuracy required by regulatory guidelines (e.g., FDA, EMA). The 4.02 g/mol mass difference and 98 atom % D enrichment enable robust, interference-free quantification in complex biological matrices (plasma, urine, tissue homogenates) .

Environmental Amine Monitoring

For environmental fate studies or regulatory monitoring of amine compounds, 2-Cyclopropylethyl-1,1,2,2-d4-amine serves as a surrogate or internal standard to correct for matrix effects and sample preparation losses in LC-MS/MS analysis of water, soil, or sediment samples . This is critical for achieving the low detection limits required for environmental assessments.

Metabolic Tracing and Flux Analysis

The specific deuterium labeling pattern (1,1,2,2-d4) allows researchers to use 2-Cyclopropylethyl-1,1,2,2-d4-amine as a tracer in metabolic studies. By monitoring the mass shift of downstream metabolites via mass spectrometry, the compound enables precise determination of metabolic turnover rates and pathway flux, a capability not possible with the unlabeled analog .

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